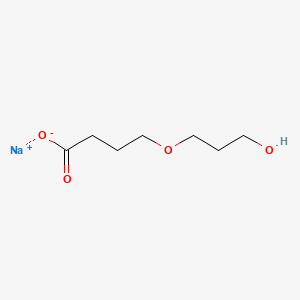

Sodium4-(3-hydroxypropoxy)butanoate

Description

BenchChem offers high-quality Sodium4-(3-hydroxypropoxy)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium4-(3-hydroxypropoxy)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H13NaO4 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

sodium;4-(3-hydroxypropoxy)butanoate |

InChI |

InChI=1S/C7H14O4.Na/c8-4-2-6-11-5-1-3-7(9)10;/h8H,1-6H2,(H,9,10);/q;+1/p-1 |

InChI Key |

PFXBOUUKWGVFFO-UHFFFAOYSA-M |

Canonical SMILES |

C(CC(=O)[O-])COCCCO.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Sodium 4-hydroxybutanoate: A Clarification and Comprehensive Review

Preamble: On the Topic of "Sodium 4-(3-hydroxypropoxy)butanoate"

A rigorous and comprehensive search of authoritative chemical databases and the scientific literature did not yield any registered compound corresponding to the name "Sodium 4-(3-hydroxypropoxy)butanoate." The systematic name implies a butanoate salt with a 3-hydroxypropoxy [-O-(CH₂)₃-OH] substituent at the C4 position. While structurally conceivable, this specific molecule is not documented.

It is plausible that the intended topic of interest is a related, and highly significant, hydroxy-substituted butanoate. Given the structural elements, the most scientifically relevant and well-documented analogue is Sodium 4-hydroxybutanoate . This compound, also known as sodium oxybate or by the acronym GHB (gamma-hydroxybutyrate), is an endogenous neurotransmitter and a clinically important therapeutic agent.

Therefore, this guide will provide an in-depth technical overview of Sodium 4-hydroxybutanoate, addressing the core scientific and research-oriented requirements of the original query. We will proceed under the expert assumption that this is the compound of interest, providing a detailed exploration of its chemical properties, synthesis, biological actions, and applications.

Introduction to Sodium 4-hydroxybutanoate

Sodium 4-hydroxybutanoate (CAS No: 502-85-2) is the sodium salt of the endogenous short-chain fatty acid, gamma-hydroxybutyric acid.[1] It is a naturally occurring metabolite of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), found within the mammalian central nervous system (CNS).[2] While present physiologically in micromolar concentrations, its exogenous administration leads to profound dose-dependent neurological effects, positioning it as a compound of significant interest in neuroscience, pharmacology, and clinical medicine.[3]

Initially synthesized in the 1960s, it has been explored as a general anesthetic and is now primarily used therapeutically for treating narcolepsy with cataplexy and excessive daytime sleepiness.[4][5] However, due to its potent CNS depressant effects, it also has a history of illicit use.[6] Understanding its complex pharmacology is crucial for researchers and drug development professionals exploring its therapeutic potential and mitigating its risks.

Chemical and Physical Properties

Sodium 4-hydroxybutanoate is a white to off-white, crystalline, and hygroscopic solid that is highly soluble in water and soluble in ethanol.[7][8]

| Property | Value | Source(s) |

| IUPAC Name | Sodium 4-hydroxybutanoate | [8] |

| Synonyms | Sodium oxybate, GHB sodium salt, Gamma OH | [1][8][9] |

| CAS Number | 502-85-2 | [10] |

| Molecular Formula | C₄H₇NaO₃ | [9] |

| Molecular Weight | 126.09 g/mol | [9] |

| Melting Point | 144-148 °C | [7] |

| Boiling Point | 295.6 °C at 760 mmHg | [10] |

| Solubility | Soluble in water | [7] |

| Appearance | White to off-white powder | [7] |

Chemical Structure

The structure consists of a four-carbon butanoate chain with a hydroxyl group at the C4 position, forming a sodium salt with the carboxylate group.

Caption: Chemical structure of Sodium 4-hydroxybutanoate.

Synthesis and Manufacturing

The most common and straightforward synthesis of Sodium 4-hydroxybutanoate involves the saponification (base hydrolysis) of its cyclic ester precursor, γ-butyrolactone (GBL).[4][11] This reaction is facile and can be performed with high yield.

General Reaction Scheme

γ-Butyrolactone + Sodium Hydroxide → Sodium 4-hydroxybutanoate

Experimental Protocol: Lab-Scale Synthesis from GBL

This protocol describes a standard laboratory procedure for the preparation of Sodium 4-hydroxybutanoate.

Disclaimer: This protocol is for informational purposes for qualified researchers only. The synthesis of this compound is subject to legal regulations in many jurisdictions.

Materials:

-

γ-Butyrolactone (GBL)

-

Sodium hydroxide (NaOH), high purity

-

Distilled water

-

pH testing strips or a calibrated pH meter

-

Stainless steel or borosilicate glass reaction vessel

-

Stirring apparatus (e.g., magnetic stirrer)

-

Heating mantle or water bath

Procedure:

-

Preparation of Base: Carefully dissolve a precise molar equivalent of sodium hydroxide in a minimal amount of distilled water within the reaction vessel. The reaction is exothermic; cooling may be necessary.

-

Addition of GBL: While stirring the NaOH solution, slowly add one molar equivalent of γ-butyrolactone dropwise. The reaction is exothermic, and the rate of addition should be controlled to maintain a safe temperature (e.g., below 80°C).[12]

-

Reaction: After the addition is complete, continue stirring the mixture. The reaction can be gently heated (e.g., to 50-60°C) for 1-2 hours to ensure completion.[13]

-

pH Adjustment: After cooling to room temperature, check the pH of the solution. The ideal pH should be near neutral (pH 7-8). If the solution is too alkaline (pH > 9), it indicates excess NaOH. This can be neutralized by the careful, dropwise addition of a dilute acid like hydrochloric or citric acid, or more GBL followed by gentle heating.[11][12]

-

Isolation: The resulting aqueous solution contains Sodium 4-hydroxybutanoate. For a solid product, the water can be removed under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization if necessary.[11]

Caption: Workflow for the synthesis of Sodium 4-hydroxybutanoate.

Mechanism of Action & Biological Significance

The pharmacology of Sodium 4-hydroxybutanoate is complex, involving interactions with multiple neurotransmitter systems.[14] Its effects are primarily mediated through two distinct receptor types.

-

GABAB Receptors: At pharmacological concentrations, GHB acts as a weak agonist at the GABAB receptor.[15][16] This interaction is believed to be responsible for its potent sedative, hypnotic, and cataplectic-inhibiting effects. Activation of GABAB receptors, which are G-protein coupled, leads to the inhibition of adenylyl cyclase and modulation of K⁺ and Ca²⁺ channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[15]

-

GHB Receptors: The brain possesses high-affinity, specific binding sites for GHB, termed GHB receptors (GHB-R).[3] GHB is an agonist at these receptors, which are excitatory. Stimulation of GHB-R can lead to the release of glutamate.[8] The interplay between inhibitory GABAB signaling and excitatory GHB-R signaling contributes to the biphasic effects observed on dopamine release and overall neuronal activity.[2]

Endogenously, GHB is synthesized from GABA and is thought to function as a neurotransmitter or neuromodulator, playing a role in the sleep-wake cycle, temperature regulation, and cerebral metabolism.[3][17]

Caption: Simplified signaling pathway of Sodium 4-hydroxybutanoate.

Applications in Research and Drug Development

Sodium 4-hydroxybutanoate is a valuable tool in both clinical practice and basic research.

-

Clinical Applications: Its primary approved use is as Sodium Oxybate (Xyrem®) for the treatment of narcolepsy, where it effectively reduces excessive daytime sleepiness and the frequency of cataplexy, a sudden loss of muscle tone.[4][18] It has also been investigated for the treatment of alcohol withdrawal and dependence.[19]

-

Neuroscience Research: As an endogenous molecule with profound CNS effects, GHB is used as a pharmacological tool to study the GABAergic system, sleep architecture, dopamine regulation, and the mechanisms of absence seizures.[16][20]

-

Drug Development: The unique pharmacology of GHB provides a template for developing novel ligands targeting the GHB and GABAB receptors. Such efforts aim to create therapeutics with improved safety profiles for sleep disorders, anxiety, and other neurological conditions.[17]

Analytical Methodologies

The detection and quantification of GHB in biological matrices (e.g., blood, urine, hair) and other samples is critical for clinical monitoring, forensic toxicology, and research.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for GHB analysis. It requires derivatization of the polar hydroxyl and carboxyl groups to increase volatility. GC-MS offers high sensitivity and specificity, allowing for unambiguous identification and quantification.[21]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is increasingly used as it often does not require derivatization, simplifying sample preparation. It provides excellent sensitivity and is suitable for high-throughput analysis.[22]

-

Ion Chromatography: Anion chromatography with suppressed conductivity detection can also be used to separate and quantify GHB from other organic acids and standard anions in aqueous solutions.[23]

Safety, Handling, and Toxicology

Hazard Statement: Sodium 4-hydroxybutanoate is a potent CNS depressant. Ingestion can cause gastrointestinal irritation, sedation, respiratory depression, coma, and death, particularly when combined with other depressants like alcohol.[7][8] It has a high potential for abuse and dependence.[18]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and lab coat.[7][10]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[10]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. It is hygroscopic and air-sensitive.[7][24] As a controlled substance in many regions, it must be stored according to local regulations.[8]

Toxicological Data:

Conclusion

While the compound "Sodium 4-(3-hydroxypropoxy)butanoate" appears to be a misnomer, the structurally related molecule, Sodium 4-hydroxybutanoate, is a compound of immense scientific and clinical importance. Its dual action on GABAB and specific GHB receptors creates a complex pharmacological profile that is leveraged for the treatment of narcolepsy but also underlies its potential for abuse. A thorough understanding of its chemistry, synthesis, and biological activity is essential for researchers and clinicians working to harness its therapeutic benefits and understand its role in neurobiology.

References

-

Maitre, M. (1997). The gamma-hydroxybutyrate signalling system in brain: organization and functional implications. Progress in Neurobiology, 51(3), 337-361. [Link]

-

DrugBank. (n.d.). Gamma-Hydroxybutyric Acid Sodium. DrugBank Online. [Link]

-

PrecisionFDA. (n.d.). SODIUM 4,4-D2-4-HYDROXYBUTANOATE. Substance Details. [Link]

-

Absalom, N., Eghorn, L. H., Villumsen, I. S., et al. (2013). γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors. PLoS ONE, 8(11), e79940. [Link]

-

Carter, L. P., Pardi, D., Gentry, W. B., et al. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology, Biochemistry, and Behavior, 92(2), 199-209. [Link]

-

Kamal, R. M., van Noorden, M. S., Wannet, W., et al. (2016). The Neurobiological Mechanisms of Gamma-Hydroxybutyrate Dependence and Withdrawal and Their Clinical Relevance: A Review. Psychopathology, 49(2), 69-80. [Link]

-

Science.gov. (n.d.). gamma-hydroxybutyrate receptors stimulation: Topics. Science.gov. [Link]

-

Chemsrc. (2025). 4-Hydroxybutanoic acid sodium salt | CAS#:502-85-2. Chemsrc.com. [Link]

-

PubChem. (n.d.). sodium;4-hydroxybutanoate;(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one. PubChem Compound Summary. [Link]

-

PubChem. (n.d.). Sodium 4-hydroxybutyrate-3,3,4,4-D4. PubChem Compound Summary. [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - 4-Hydroxybutyric Acid, Sodium Salt, 99%. Coleparmer.com. [Link]

-

Rhodium Archive. (2004). G H B (Gamma-Hydroxybutyrate) Synthesis FAQ. Scribd. [Link]

-

PubChem. (n.d.). Sodium Oxybate. PubChem Compound Summary. [Link]

- Google Patents. (2013). US8524944B2 - Process for the preparation of sodium gamma-hydroxybutyrate.

-

Harada, T., et al. (1966). Clinical application of 4-hydroxybutyrate sodium and 4-butyrolactone in neuropsychiatric patients. Folia Psychiatrica et Neurologica Japonica, 20(1), 9-17. [Link]

- Google Patents. (2005). US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.

- Google Patents. (2014). WO2014078014A2 - Production of salts of 4-hydroxybutyrate using biobased raw materials.

-

Addiction Resource. (2016). How is GHB Made: Ingredients, Recipe for Production. Addictionresource.net. [Link]

- Google Patents. (2015). EP2961738B1 - Production of salts of 4-hydroxybutyrate using biobased raw materials.

-

Wikipedia. (n.d.). γ-Hydroxybutyric acid. Wikipedia.org. [Link]

-

Clavijo, C., et al. (2014). Modular Isotopomer Synthesis of γ-Hydroxybutyric Acid for a Quantitative Analysis of Metabolic Fates. ACS Chemical Neuroscience, 5(8), 668-676. [Link]

-

Consensus.app. (n.d.). What are the mechanisms of action of Sodium Oxybate in its therapeutic applications? Consensus.app. [Link]

-

Agilent Technologies. (n.d.). Determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. agilent.com. [Link]

-

Therapeutic Target Database. (n.d.). Drug Name Gamma Hydroxybutyric Acid Synonyms. db.idrblab.net. [Link]

Sources

- 1. CAS 502-85-2: Gamma OH | CymitQuimica [cymitquimica.com]

- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 3. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2961738B1 - Production of salts of 4-hydroxybutyrate using biobased raw materials - Google Patents [patents.google.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. WO2014078014A2 - Production of salts of 4-hydroxybutyrate using biobased raw materials - Google Patents [patents.google.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Sodium Oxybate | C4H7NaO3 | CID 23663870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Gamma-Hydroxybutyric Acid Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. 4-Hydroxybutanoic acid sodium salt | CAS#:502-85-2 | Chemsrc [chemsrc.com]

- 11. US8524944B2 - Process for the preparation of sodium gamma-hydroxybutyrate - Google Patents [patents.google.com]

- 12. scribd.com [scribd.com]

- 13. SODIUM 4-HYDROXYBUTYRATE synthesis - chemicalbook [chemicalbook.com]

- 14. karger.com [karger.com]

- 15. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors | PLOS One [journals.plos.org]

- 16. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses - Google Patents [patents.google.com]

- 18. SODIUM 4-HYDROXYBUTYRATE | 502-85-2 [chemicalbook.com]

- 19. Clinical application of 4-hydroxybutyrate sodium and 4-butyrolactone in neuropsychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. gamma-hydroxybutyrate receptors stimulation: Topics by Science.gov [science.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. lcms.cz [lcms.cz]

- 23. 4-Hydroxybutyrate in addition to standard anions and organic acids | Metrohm [metrohm.com]

- 24. assets.thermofisher.com [assets.thermofisher.com]

Abstract

This technical guide provides a comprehensive overview of Sodium 4-(3-hydroxypropoxy)butanoate, a structurally unique derivative of the well-known neuromodulator, 4-hydroxybutanoic acid (GHB). Due to the limited direct literature on this specific compound, this guide synthesizes information from established chemical principles and draws parallels with its close structural analog, Sodium Oxybate. We will explore its chemical identity, propose viable synthetic routes, and discuss its potential pharmacological properties by examining the structure-activity relationships of related compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in novel compounds with potential activity at GABAergic and related receptor systems.

Introduction

Sodium 4-(3-hydroxypropoxy)butanoate is an intriguing molecule that merges the core structure of gamma-hydroxybutyrate (GHB) with a hydrophilic 3-hydroxypropoxy side chain. While GHB, in its sodium salt form (Sodium Oxybate), has well-documented therapeutic applications in the treatment of narcolepsy and cataplexy, the pharmacological profile of this ether-linked derivative remains largely unexplored.[1][2] The introduction of the hydroxypropoxy group at the 4-position of the butanoate backbone presents a novel modification that could significantly alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound. This guide aims to provide a foundational understanding of Sodium 4-(3-hydroxypropoxy)butanoate, from its chemical nomenclature to its potential biological implications, thereby stimulating further research into this and related compounds.

Chemical Identity and Nomenclature

A clear understanding of the nomenclature of Sodium 4-(3-hydroxypropoxy)butanoate is crucial for its unambiguous identification in chemical databases and literature.

Synonyms and Chemical Identifiers

Given the sparse literature, there are no widely recognized synonyms for Sodium 4-(3-hydroxypropoxy)butanoate. However, based on systematic naming conventions, the following identifiers can be assigned:

-

IUPAC Name: Sodium 4-(3-hydroxypropoxy)butanoate

-

Parent Acid: 4-(3-hydroxypropoxy)butanoic acid

-

CAS Number: Not currently assigned.

-

Molecular Formula: C₇H₁₃NaO₄

-

Molecular Weight: 184.16 g/mol

Structural Comparison with Related Compounds

The structural relationship between Sodium 4-(3-hydroxypropoxy)butanoate and its parent compound, Sodium Oxybate, is of significant interest. The key differentiating feature is the ether linkage and the terminal hydroxyl group in the side chain.

| Compound | Structure | Key Structural Features | Known Biological Activity |

| Sodium 4-(3-hydroxypropoxy)butanoate | [Insert Chemical Structure Image] | Butanoate backbone with a 4-(3-hydroxypropoxy) substituent. | Not yet characterized. |

| Sodium Oxybate (Sodium 4-hydroxybutanoate) | [Insert Chemical Structure Image] | Butanoate backbone with a 4-hydroxy substituent. | CNS depressant; agonist at GABA-B and GHB receptors.[2] |

| Sodium Butanoate (Sodium Butyrate) | [Insert Chemical Structure Image] | Simple four-carbon carboxylate. | Histone deacetylase (HDAC) inhibitor.[3] |

A comparative table of Sodium 4-(3-hydroxypropoxy)butanoate and related compounds.

Proposed Synthesis and Characterization

While no specific synthesis for Sodium 4-(3-hydroxypropoxy)butanoate has been published, a plausible synthetic route can be devised based on established organic chemistry principles. The synthesis would likely proceed in two main stages: the synthesis of the parent acid, 4-(3-hydroxypropoxy)butanoic acid, followed by its conversion to the sodium salt.

Synthesis of 4-(3-hydroxypropoxy)butanoic acid

A logical approach to the synthesis of the parent acid is through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

Proposed Reaction Scheme:

A proposed synthetic workflow for 4-(3-hydroxypropoxy)butanoic acid.

Experimental Protocol:

Step 1: Synthesis of Sodium 4-bromobutanoate from γ-Butyrolactone

-

To a solution of γ-butyrolactone in an appropriate solvent (e.g., water), add a stoichiometric amount of hydrobromic acid.

-

Heat the mixture under reflux for several hours to facilitate the ring-opening reaction.

-

Cool the reaction mixture and neutralize with a solution of sodium hydroxide to form Sodium 4-bromobutanoate.

-

The product can be isolated by evaporation of the solvent.

Step 2: Williamson Ether Synthesis

-

In a separate reaction vessel, prepare the sodium salt of 1,3-propanediol by reacting it with a strong base such as sodium hydride in an anhydrous solvent (e.g., THF).

-

To this solution, add the previously synthesized Sodium 4-bromobutanoate.

-

Heat the reaction mixture to facilitate the nucleophilic substitution reaction.

-

After the reaction is complete, quench the reaction with water and acidify the solution with a dilute acid (e.g., HCl) to protonate the carboxylate, yielding 4-(3-hydroxypropoxy)butanoic acid.

-

The product can be extracted with an organic solvent and purified by column chromatography.

Formation of Sodium 4-(3-hydroxypropoxy)butanoate

The conversion of the carboxylic acid to its sodium salt is a straightforward acid-base reaction.[4]

Experimental Protocol:

-

Dissolve the purified 4-(3-hydroxypropoxy)butanoic acid in a suitable solvent, such as ethanol or water.

-

Add a stoichiometric equivalent of sodium hydroxide or sodium bicarbonate solution dropwise while stirring.

-

Monitor the pH to ensure complete neutralization.

-

The sodium salt can be isolated by evaporation of the solvent to yield a solid product.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylate, hydroxyl, and ether linkages.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Biological Activity and Mechanism of Action

The biological activity of Sodium 4-(3-hydroxypropoxy)butanoate is currently unknown. However, its close structural similarity to Sodium Oxybate provides a strong basis for hypothesizing its potential pharmacological effects.

The GABAergic System and Sodium Oxybate

Sodium Oxybate is a central nervous system (CNS) depressant that exerts its effects through interactions with the GABAergic system.[2] It acts as a weak agonist at the GABA-B receptor and also binds to a specific GHB receptor.[1] The activation of GABA-B receptors leads to an inhibitory effect on neuronal activity, which is believed to contribute to its therapeutic effects in narcolepsy, such as the consolidation of sleep and the reduction of cataplexy.[2][5]

Simplified signaling pathway of Sodium Oxybate.

Hypothesized Activity of Sodium 4-(3-hydroxypropoxy)butanoate

The presence of the 3-hydroxypropoxy side chain in Sodium 4-(3-hydroxypropoxy)butanoate could influence its interaction with GABA-B and GHB receptors in several ways:

-

Receptor Binding Affinity: The bulkier and more polar side chain may alter the binding affinity and selectivity for these receptors compared to Sodium Oxybate. This could potentially lead to a different pharmacological profile, with either enhanced or diminished potency.

-

Pharmacokinetics: The increased hydrophilicity due to the additional hydroxyl group and ether linkage might affect its ability to cross the blood-brain barrier, as well as its metabolism and excretion. This could result in a different onset and duration of action.

-

Novel Receptor Interactions: It is also possible that the modified side chain could lead to interactions with other receptor systems that are not significantly engaged by Sodium Oxybate.

Further research, including in vitro binding assays and in vivo behavioral studies, is necessary to elucidate the actual pharmacological profile of this compound.

Future Directions and Conclusion

Sodium 4-(3-hydroxypropoxy)butanoate represents an unexplored derivative in the family of gamma-hydroxybutyrate analogs. This technical guide has provided a foundational framework for its study, including its chemical identity, proposed synthetic routes, and a hypothesis for its potential biological activity based on its structural relationship to Sodium Oxybate.

Future research should focus on:

-

Chemical Synthesis and Characterization: The successful synthesis and purification of Sodium 4-(3-hydroxypropoxy)butanoate is the essential first step.

-

In Vitro Pharmacology: Characterization of its binding affinity and functional activity at GABA-B and GHB receptors.

-

In Vivo Studies: Evaluation of its effects on sleep architecture, cataplexy, and other CNS functions in relevant animal models.

-

Pharmacokinetic Profiling: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties.

The exploration of novel GHB analogs like Sodium 4-(3-hydroxypropoxy)butanoate holds the potential for the development of new therapeutic agents with improved efficacy, safety, or pharmacokinetic profiles for the treatment of sleep disorders and other neurological conditions.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Oxybate?

-

Scribd. (n.d.). Carboxylic Acids and Their Salts. Retrieved from [Link]

-

Save My Exams. (2025, January 8). Preparation of Carboxylic Acids (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

-

Krishna Teja Pharmacy College. (n.d.). HISTORY OF SODIUM OXYBATE – A REVIEW. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 14). Preparation of Carboxylic Acids. Retrieved from [Link]

-

Chemguide. (2015, November 15). decarboxylation of carboxylic acids and their salts. Retrieved from [Link]

-

Michigan State University. (n.d.). Preparation and Reaction of Carboxylic Acids. Retrieved from [Link]

-

Science.gov. (n.d.). pharmaceutical sodium oxybate: Topics by Science.gov. Retrieved from [Link]

- Google Patents. (n.d.). US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.

- Google Patents. (n.d.). WO2002042250A1 - DERIVATIVES OF 4-HYDROXYBUTANOIC ACID AND OF ITS HIGHER HOMOLOGUE AS LIGANDS OF η-HYDROXYBUTYRATE (GHB) RECEPTORS, PHARMACEUTICAL COMPOSITIONS CONTAINING SAME AND PHARMACEUTICAL USES.

-

MedLink Neurology. (2021, September 4). Sodium oxybate. Retrieved from [Link]

-

ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. Retrieved from [Link]

-

Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Oxybate? Retrieved from [Link]

-

National Tsing Hua University. (n.d.). Synthesis of Ether. Retrieved from [Link]

-

KEGG. (n.d.). KEGG COMPOUND: C00989. Retrieved from [Link]

-

MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

- Google Patents. (n.d.). CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid.

-

Wikipedia. (n.d.). Sodium butyrate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

Sources

- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Sodium Oxybate? [synapse.patsnap.com]

- 3. ethz.ch [ethz.ch]

- 4. scribd.com [scribd.com]

- 5. Polyhydroxyalkanoates, bacterially synthesized polymers, as a source of chemical compounds for the synthesis of advanced materials and bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for Sodium 4-(3-hydroxypropoxy)butanoate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential biological applications of Sodium 4-(3-hydroxypropoxy)butanoate. As this compound is not extensively documented in publicly available literature, the following protocols are built upon established principles of organic synthesis and neuropharmacology, providing a robust framework for its investigation.

Introduction and Scientific Context

Sodium 4-(3-hydroxypropoxy)butanoate is a unique small molecule featuring a butanoate backbone, a terminal sodium carboxylate, and a hydroxypropoxy ether linkage. Its structure bears resemblance to endogenous and therapeutic molecules of significant interest, such as γ-hydroxybutyric acid (GHB), also known as sodium oxybate, and the short-chain fatty acid sodium butyrate.

-

Sodium Oxybate (GHB): A neurotransmitter and a therapeutic agent used for the treatment of narcolepsy. It is a known agonist at the GHB receptor and a weak agonist at the GABA-B receptor.

-

Sodium Butyrate: A short-chain fatty acid produced by gut microbiota, known for its role as a histone deacetylase (HDAC) inhibitor and its effects on gut health and inflammation.[1][2][3]

The hybrid structure of Sodium 4-(3-hydroxypropoxy)butanoate—combining features of a fatty acid salt with an ether and a primary alcohol—suggests it may possess novel pharmacological properties. It could potentially interact with biological systems as a metabolic precursor, a signaling molecule, or a modulator of receptor or enzyme activity. These application notes provide a foundational guide to synthesizing this molecule and exploring its biological effects, particularly its potential as a GABAergic modulator and its impact on cellular viability.

Synthesis and Purification

The synthesis of Sodium 4-(3-hydroxypropoxy)butanoate can be logically approached via a two-step process: (1) Fischer esterification to create the core ester structure, followed by (2) saponification to yield the final sodium salt. This pathway is cost-effective and utilizes standard laboratory techniques.

Step 1: Synthesis of Ethyl 4-(3-hydroxypropoxy)butanoate

The initial step involves an acid-catalyzed esterification reaction between ethyl 4-hydroxybutanoate and a molar excess of 1,3-propanediol. Using an excess of the diol helps to minimize the formation of undesired diester byproducts.

Causality Behind Experimental Choices:

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the esterification reaction, which is kinetically slow at room temperature.[4][5]

-

Acid Catalyst (H₂SO₄): Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid (or in this case, the hydroxyl group of the starting ester for transesterification), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6] It also acts as a dehydrating agent, helping to shift the reaction equilibrium toward the products.[4]

-

Excess 1,3-Propanediol: Le Châtelier's principle dictates that using one reactant in excess drives the reversible reaction towards the formation of the product.

Protocol:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.[7]

-

To the flask, add ethyl 4-hydroxybutanoate (1.0 eq), 1,3-propanediol (3.0 eq), and a suitable solvent like toluene to aid in azeotropic water removal.

-

Slowly and carefully add concentrated sulfuric acid (0.1 eq) as the catalyst.[8]

-

Heat the mixture to reflux (typically 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid and any unreacted acidic precursors.[9]

-

Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase.

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product via fractional distillation under reduced pressure or column chromatography to isolate the pure ethyl 4-(3-hydroxypropoxy)butanoate.[7]

Step 2: Saponification to Sodium 4-(3-hydroxypropoxy)butanoate

Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid.[10]

Protocol:

-

Dissolve the purified ethyl 4-(3-hydroxypropoxy)butanoate (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (NaOH, 1.1 eq) dropwise while stirring.

-

Heat the mixture to a gentle reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol via rotary evaporation.

-

The resulting solid is the crude sodium salt. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product, Sodium 4-(3-hydroxypropoxy)butanoate, as a white crystalline solid.[11]

Structural Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods should be employed.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[13]

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. The protons adjacent to the ester's carbonyl group are expected around 2.2-2.5 ppm, while those next to the ether and alcohol oxygens will be further downfield (3.5-4.2 ppm).[14]

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal (around 175-180 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Sodium 4-(3-hydroxypropoxy)butanoate (Predicted for D₂O solvent)

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

| -CH₂ -COO⁻Na⁺ | ~2.3 | Triplet | 2H | ~35 |

| -CH₂-CH₂ -CH₂-O- | ~1.8 | Quintet | 2H | ~25 |

| -CH₂ -O-CH₂- | ~3.5 | Triplet | 2H | ~70 |

| -O-CH₂ -CH₂-CH₂-OH | ~3.6 | Triplet | 2H | ~68 |

| -CH₂-CH₂ -CH₂-OH | ~1.9 | Quintet | 2H | ~32 |

| -CH₂-CH₂ -OH | ~3.7 | Triplet | 2H | ~61 |

| C =O | - | - | - | ~180 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present. For the final product, key stretches to observe are:

-

Broad O-H stretch: ~3300-3400 cm⁻¹ from the terminal alcohol group.

-

C-H stretches: ~2850-2950 cm⁻¹ from the alkyl chain.

-

Strong C=O stretch (carboxylate): A very strong, characteristic asymmetric stretch around 1550-1610 cm⁻¹.

-

C-O stretch (ether & alcohol): ~1050-1150 cm⁻¹.[14]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), will confirm the molecular weight and elemental composition of the compound. For Sodium 4-(3-hydroxypropoxy)butanoate (C₇H₁₃NaO₄), the expected exact mass for the anion [M-Na]⁻ would be m/z 177.0768.

Biological Applications & Protocols

Given its structural similarities to neuroactive compounds, two primary lines of initial investigation are proposed: assessing its general cytotoxicity and exploring its potential to interact with GABA receptors.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Objective: To determine the cytotoxic potential of Sodium 4-(3-hydroxypropoxy)butanoate on a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Sodium 4-(3-hydroxypropoxy)butanoate (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Step-by-Step Protocol:

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Sodium 4-(3-hydroxypropoxy)butanoate in serum-free medium. Remove the complete medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[18][19] During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol 2: Competitive GABA-A Receptor Binding Assay

This protocol describes an in vitro assay to determine if the test compound can displace a known radiolabeled ligand from the GABA-A receptor, suggesting a direct interaction.[20]

Objective: To assess the binding affinity of Sodium 4-(3-hydroxypropoxy)butanoate for the GABA-A receptor using [³H]muscimol as the radioligand.

Materials:

-

Rat brain cortex membranes (source of GABA-A receptors)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.[21]

-

[³H]muscimol (radioligand)

-

GABA (for non-specific binding determination)

-

Sodium 4-(3-hydroxypropoxy)butanoate (test compound)

-

Scintillation vials and cocktail

-

Glass fiber filters and vacuum filtration manifold

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold sucrose buffer, followed by a series of centrifugation and washing steps to isolate a crude synaptic membrane pellet, which is then stored at -80°C.[21]

-

Assay Setup: In microcentrifuge tubes, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation + [³H]muscimol (e.g., 5 nM final concentration) + Binding Buffer.[21]

-

Non-specific Binding (NSB): Membrane preparation + [³H]muscimol + excess unlabeled GABA (e.g., 10 µM) to saturate all specific binding sites.[22]

-

Competition: Membrane preparation + [³H]muscimol + varying concentrations of Sodium 4-(3-hydroxypropoxy)butanoate.

-

-

Incubation: Incubate all tubes at 4°C for 45 minutes to allow binding to reach equilibrium.[21]

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate). Wash the filters quickly with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.[21]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which can be converted to a binding affinity constant (Ki).

-

Conclusion

This document outlines a robust and scientifically grounded approach for the synthesis, purification, characterization, and preliminary biological evaluation of Sodium 4-(3-hydroxypropoxy)butanoate. The provided protocols are designed to be self-validating, with clear endpoints and analytical confirmation steps. By following these guidelines, researchers can effectively produce this novel compound and begin to explore its potential toxicological and pharmacological profile, paving the way for further investigation in the field of drug discovery and development.

References

-

Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

MTT Cell Viability & Proliferation Assay. (n.d.). ScienCell. Retrieved from [Link]

-

GABAA Receptor Binding Assay Protocol. (n.d.). Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. Retrieved from [Link]

-

Paquot, M., et al. (2003). Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. Université de Liège. Retrieved from [Link]

-

Process for the preparation of a carboxylic acid salt. (n.d.). European Patent Office. Retrieved from [Link]

-

Product Class 3: Carboxylic Acid Salts. (n.d.). Thieme Chemistry. Retrieved from [Link]

- The method for preparing carboxylate salt. (n.d.). Google Patents.

-

Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2025, May 16). ACS Omega. Retrieved from [Link]

- Process for the preparation of a carboxylic acid salt. (n.d.). Google Patents.

-

Identification of Carboxylic Acids Salts. (n.d.). Retrieved from [Link]

-

Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). TDX. Retrieved from [Link]

-

Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. (1999, June 15). Journal of Neuroscience. Retrieved from [Link]

-

Novel Fatty Acid Esters of p-Coumaryl Alcohol in Epicuticular Wax of Apple Fruit. (n.d.). The University of Alabama at Birmingham. Retrieved from [Link]

-

Lab 12: Synthesis of an Ester. (n.d.). California State University, Bakersfield. Retrieved from [Link]

- Process for the purification of esters. (n.d.). Google Patents.

-

Biochemistry and binding assay. (n.d.). ResearchGate. Retrieved from [Link]

-

Esters 4. Organic Preparation & Purification of an Ester. (2014, February 16). YouTube. Retrieved from [Link]

-

Synthesis, Isolation, and Purification of an Ester. (n.d.). Coach Benner. Retrieved from [Link]

-

Synthesis of Ethyl Butanoate via Esterification. (n.d.). Scribd. Retrieved from [Link]

-

Using Esters To Introduce Paradigms of Spin–Spin Coupling. (2016, December 2). ACS Publications. Retrieved from [Link]

-

ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.). Retrieved from [Link]

-

Esterification of Carboxylic Acids with Alcohols. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid (3). (n.d.). ResearchGate. Retrieved from [Link]

-

4-[3-(4-hydroxybutoxy)propoxy]butanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Ester Synthesis Lab (Student Handout). (n.d.). Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021, January 6). MDPI. Retrieved from [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sodium Butyrate: Applications, Benefits, Role and Formulations. (2024, October 14). Retrieved from [Link]

-

A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. (2025, August 6). ResearchGate. Retrieved from [Link]

-

DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. (n.d.). ETH Zürich. Retrieved from [Link]

-

Sodium butyrate. (2021, October 11). American Chemical Society. Retrieved from [Link]

Sources

- 1. CAS 156-54-7: Sodium butyrate | CymitQuimica [cymitquimica.com]

- 2. wbcil.com [wbcil.com]

- 3. acs.org [acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. coachbenner.weebly.com [coachbenner.weebly.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. csub.edu [csub.edu]

- 8. uakron.edu [uakron.edu]

- 9. scribd.com [scribd.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 12. tdx.cat [tdx.cat]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. broadpharm.com [broadpharm.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Sodium butanoate | Sodium Butyrate | HDAC inhibitor | TargetMol [targetmol.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. sciencellonline.com [sciencellonline.com]

- 20. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PDSP - GABA [kidbdev.med.unc.edu]

- 22. jneurosci.org [jneurosci.org]

Application Notes and Protocols: Sodium 4-(3-hydroxypropoxy)butanoate and its Analogs

A Guide for Researchers, Scientists, and Drug Development Professionals

The butanoate backbone of the target compound suggests a potential role as a histone deacetylase (HDAC) inhibitor, a well-documented function of Sodium Butyrate. The structural similarity to Sodium Oxybate (gamma-hydroxybutyrate or GHB) points towards possible neurological and central nervous system (CNS) activities. The addition of the 3-hydroxypropoxy group may influence the compound's solubility, membrane permeability, and overall pharmacokinetic and pharmacodynamic profile.

This document is therefore divided into two main sections, detailing the established applications of Sodium Butyrate and Sodium Oxybate, followed by a proposed experimental framework for investigating Sodium 4-(3-hydroxypropoxy)butanoate.

Section 1: Sodium Butyrate - The Epigenetic Modulator

Sodium Butyrate, a short-chain fatty acid, is a well-characterized inhibitor of histone deacetylases (HDACs), leading to the hyperacetylation of histones and subsequent alterations in gene expression.[1][2][3] This epigenetic modification has profound effects on cell proliferation, differentiation, and apoptosis, making it a valuable tool in cancer research and cellular biology.[2][3]

In Vitro Applications of Sodium Butyrate

Scientific Rationale: By inhibiting HDACs, Sodium Butyrate can induce the expression of pro-apoptotic genes, leading to programmed cell death in cancer cells.[2][4] This makes it a useful compound for studying the mechanisms of apoptosis and for screening potential anti-cancer therapies.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cell lines (e.g., HCT-116, AsPC-1) in 96-well plates at a density of 2,000 cells/well in 200 µL of complete culture medium.[2][5]

-

Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing varying concentrations of Sodium Butyrate (e.g., 0, 1, 5, 10, 25, and 50 µM).[5]

-

Incubation: Culture the cells for 24, 48, and 72 hours.

-

MTT Addition: At each time point, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[2]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well.[2]

-

Absorbance Measurement: Gently agitate the plates for 15 minutes at room temperature and measure the absorbance at 492 nm using a microplate reader.[2]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Table 1: Example Data for Sodium Butyrate-Induced Cytotoxicity

| Concentration (mM) | Cell Viability (%) - 48h |

| 0 | 100 |

| 1 | 95 |

| 5 | 70 |

| 10 | 50 |

| 25 | 20 |

| 50 | 5 |

Note: The above data is illustrative. Actual results will vary depending on the cell line and experimental conditions.

Scientific Rationale: The primary mechanism of Sodium Butyrate is the inhibition of HDACs, leading to an increase in histone acetylation.[1][3][6] This can be visualized and quantified using Western blotting.

Experimental Protocol: Western Blot for Histone H3 Acetylation

-

Cell Lysis: Treat cells with Sodium Butyrate for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3 and total Histone H3 (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Workflow for In Vitro Analysis of Sodium Butyrate

Caption: In vitro workflow for assessing the effects of Sodium Butyrate.

In Vivo Applications of Sodium Butyrate

Scientific Rationale: Sodium Butyrate has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[3][7] It has also been shown to have anti-fibrogenic effects in various animal models.[7]

Experimental Protocol: Mouse Model of Peritoneal Fibrosis

-

Animal Model: Induce peritoneal fibrosis in mice by implanting a synthetic matrix into the abdominal cavity.[7]

-

Treatment: Administer Sodium Butyrate orally to the treatment group.[7]

-

Sample Collection: After a specified treatment period, euthanize the animals and collect the fibrovascular tissue from the abdominal implant.

-

Inflammatory Marker Analysis: Quantify inflammatory markers such as TNF-α, CXCL1, and CCL2 in the tissue homogenates using ELISA.[7]

-

Fibrosis Assessment: Analyze collagen deposition in tissue sections using Masson's trichrome staining.

-

Angiogenesis Assessment: Measure blood vessel density and VEGF levels in the implants.[7]

Scientific Rationale: The neuroprotective effects of Sodium Butyrate have been observed in animal models of neurodegenerative diseases like Huntington's disease, likely through its ability to modulate gene expression and reduce neuroinflammation.[2][4]

Experimental Protocol: R6/2 Transgenic Mouse Model of Huntington's Disease

-

Animal Model: Use R6/2 transgenic mice, a common model for Huntington's disease.[2][4]

-

Treatment: Administer Sodium Butyrate via intraperitoneal injection daily.[4]

-

Behavioral Testing: Monitor motor performance and body weight regularly.[4]

-

Survival Analysis: Record the lifespan of the mice in both the treatment and control groups.[4]

-

Neuropathological Analysis: At the end of the study, collect brain tissue to assess for neuropathological changes and histone acetylation levels.[4]

Section 2: Sodium Oxybate - The Neuromodulator

Sodium Oxybate, the sodium salt of gamma-hydroxybutyric acid (GHB), is a central nervous system depressant.[8][9] It is thought to exert its effects through actions at GABA-B receptors and potentially specific GHB receptors.[10][11][12] It is clinically used to treat cataplexy and excessive daytime sleepiness in patients with narcolepsy.[8][9][12]

In Vitro Applications of Sodium Oxybate

Scientific Rationale: To understand the mechanism of action of Sodium Oxybate and its analogs, it is crucial to determine their binding affinity and functional activity at relevant receptors, such as the GABA-B receptor.

Experimental Protocol: Radioligand Binding Assay for GABA-B Receptor

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the GABA-B receptor or from brain tissue.

-

Binding Reaction: Incubate the membranes with a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626) in the presence of varying concentrations of Sodium Oxybate or the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of the test compound and calculate its binding affinity (Ki).

Scientific Rationale: Sodium Oxybate has been shown to modulate the release of various neurotransmitters, including dopamine.[10][11] Microdialysis is a powerful technique to study these effects in vivo, but in vitro synaptosome preparations can also be used.

Experimental Protocol: In Vitro Neurotransmitter Release from Synaptosomes

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum) of rodents.

-

Loading: Load the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine).

-

Perfusion: Place the loaded synaptosomes in a perfusion system and stimulate release with a depolarizing agent (e.g., high potassium).

-

Treatment: Perfuse the synaptosomes with Sodium Oxybate or the test compound before and during stimulation.

-

Fraction Collection: Collect the perfusate in fractions.

-

Quantification: Measure the radioactivity in each fraction to determine the amount of neurotransmitter released.

Signaling Pathway of Sodium Oxybate

Caption: Simplified signaling pathway of Sodium Oxybate via the GABA-B receptor.

In Vivo Applications of Sodium Oxybate

Scientific Rationale: Sodium Oxybate is known for its sedative properties.[11][13] These effects can be quantified in animal models by measuring changes in locomotor activity and sleep architecture.

Experimental Protocol: Open-Field Test and EEG/EMG Recording in Rodents

-

Animal Model: Use mice or rats.

-

Treatment: Administer Sodium Oxybate or the test compound via oral gavage or intraperitoneal injection.

-

Open-Field Test: Place the animal in an open-field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a set period.

-

EEG/EMG Implantation: For sleep studies, surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Sleep Recording: After a recovery period, record EEG/EMG signals continuously to analyze sleep stages (e.g., slow-wave sleep, REM sleep).[13]

Scientific Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for its development as a therapeutic agent.

Experimental Protocol: Pharmacokinetic Analysis in Rats

-

Animal Model: Use cannulated rats to facilitate repeated blood sampling.

-

Dosing: Administer a single dose of the test compound intravenously and orally to different groups of rats.

-

Blood Sampling: Collect blood samples at various time points after dosing.

-

Plasma Analysis: Separate the plasma and analyze the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Modeling: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.[14]

Table 2: Example Pharmacokinetic Parameters for an Orally Administered Compound

| Parameter | Value | Unit |

| Cmax | 123.0 | µg/mL |

| Tmax | 0.5 | h |

| AUC(0-t) | 254.7 | µg·h/mL |

| Bioavailability | 85 | % |

Note: The above data is illustrative and based on published data for Sodium Oxybate.[14]

Section 3: Proposed Experimental Framework for Sodium 4-(3-hydroxypropoxy)butanoate

Given the lack of direct data, a logical approach to characterizing Sodium 4-(3-hydroxypropoxy)butanoate would be to systematically investigate its potential activities based on its structural components.

Hypothetical Application Framework

-

In Vitro HDAC Inhibition and Anti-proliferative Activity:

-

Rationale: The butanoate moiety suggests potential HDAC inhibitory activity. The 3-hydroxypropoxy side chain may alter its potency and selectivity.

-

Proposed Experiments:

-

HDAC activity assays using isolated enzymes or cell-based assays.

-

MTT assays on a panel of cancer cell lines to assess anti-proliferative effects.

-

Western blotting for histone acetylation to confirm the mechanism of action.

-

-

-

In Vitro Neuromodulatory Activity:

-

Rationale: The structural similarity to GHB warrants investigation into its effects on CNS targets.

-

Proposed Experiments:

-

GABA-B receptor binding and functional assays.

-

Neurotransmitter release assays from synaptosomes.

-

Electrophysiological studies on neuronal excitability.

-

-

-

In Vivo Pharmacokinetics and Preliminary Efficacy:

-

Rationale: The 3-hydroxypropoxy group may improve the pharmacokinetic profile compared to Sodium Butyrate or Sodium Oxybate.

-

Proposed Experiments:

-

Pharmacokinetic studies in rodents to determine bioavailability and half-life.

-

Preliminary efficacy studies in relevant animal models based on the in vitro findings (e.g., a cancer xenograft model if it shows anti-proliferative activity, or a model of sedation/hypnosis if it shows neuromodulatory effects).

-

-

Experimental Workflow for Investigating a Novel Compound

Caption: A general workflow for the investigation of a novel compound.

By following this structured approach, researchers can systematically elucidate the biological activities of Sodium 4-(3-hydroxypropoxy)butanoate and determine its potential as a novel therapeutic agent.

References

- Krisda Sirampuj, et al. (2004). Gamma-Hydroxybutyrate (GHB) and its derivatives: A new and novel neuroactive drug of abuse. Chulalongkorn Medical Journal, 48(7), 491-502.

- Sigma-Aldrich.

- Morse, B. L., & Morris, M. E. (2014). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS journal, 16(4), 773–784.

- Paladini, A. C., et al. (1989). In Vivo Conversion of Gamma-Aminobutyric Acid and 1,4-butanediol to Gamma-Hydroxybutyric Acid in Rat Brain. Studies Using Stable Isotopes. Journal of Neurochemistry, 53(6), 1681-1687.

- Zhang, M., et al. (2022). Progress on the Biological Metabolic Pathways and Biomarkers of Gamma-Hydroxybutyric Acid, In Vivo. Indian Journal of Pharmaceutical Sciences, 84(1), 1-11.

- Zhang, M., et al. (2022). Progress on the Biological Metabolic Pathways and Biomarkers of Gamma-Hydroxybutyric Acid, In Vivo. Indian Journal of Pharmaceutical Sciences, 84(1), 1-11.

- Thorpy, M. J., & Hiller, G. (2022). Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy.

- Junnarkar, S. S., et al. (2021). What are the mechanisms of action of Sodium Oxybate in its therapeutic applications?. Journal of the Neurological Sciences, 428, 117568.

- STEMCELL Technologies.

- TargetMol.

- Scharf, M. B., et al. (2008). Sodium Oxybate: A Potential New Pharmacological Option for the Treatment of Fibromyalgia Syndrome. CNS spectrums, 13(S5), 26-33.

- Bream, G., et al. (2021). Pharmacokinetics, bioavailability, and bioequivalence of lower-sodium oxybate in healthy participants in two open-label, randomized, crossover studies.

- de Lazari, C. S., et al. (2021). Sodium butyrate attenuates peritoneal fibroproliferative process in mice. British journal of pharmacology, 178(13), 2652–2669.

- APExBIO.

- Keating, G. M. (2012). Sodium Oxybate: A Review of its Use in the Management of Narcolepsy. CNS drugs, 26(8), 707–722.

- Master Organic Chemistry. (2022, October 27).

- Sanaei, M., & Kavoosi, G. (2022). In vitro Effects of Sodium Butyrate on AsPC-1 and HCT-116 Cell Lines Determined by MTT Assay.

- PubChem.

- Nordmann.

- A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery. (2025). Journal of Drug Delivery Science and Technology, 104, 104123.

- PubChem. Sodium 4-hydroxy-3-(hydroxymethyl)

- Lv, Y., et al. (2024). Sodium Butyrate-Loaded Microspheres With Enhanced Bioavailability for Targeted Treatment of Intestinal Barrier Injury.

- Cayman Chemical. (2014, May 12).

- Dong, T., et al. (2024). Mechanism of sodium butyrate, a metabolite of gut microbiota, regulating cardiac fibroblast transdifferentiation via the NLRP3/Caspase-1 pyroptosis pathway. BMC molecular and cell biology, 25(1), 26.

- Lee, S. Y., et al. (2020). The Effect of Sodium Butyrate on Adventitious Shoot Formation Varies among the Plant Species and the Explant Types. Plants (Basel, Switzerland), 9(11), 1544.

Sources

- 1. stemcell.com [stemcell.com]

- 2. Sodium butanoate | Sodium Butyrate | HDAC inhibitor | TargetMol [targetmol.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Sodium butyrate attenuates peritoneal fibroproliferative process in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sodium Oxybate: A Potential New Pharmacological Option for the Treatment of Fibromyalgia Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics, bioavailability, and bioequivalence of lower‐sodium oxybate in healthy participants in two open‐label, randomized, crossover studies - PMC [pmc.ncbi.nlm.nih.gov]

"Sodium 4-(3-hydroxypropoxy)butanoate" dosage and administration in animal models

Application Note: Dosage and Administration of Sodium 4-(3-hydroxypropoxy)butanoate in In Vivo Models

Introduction & Compound Identity

Sodium 4-(3-hydroxypropoxy)butanoate is a structural ether analog of the central nervous system (CNS) depressant sodium oxybate (gamma-hydroxybutyrate, GHB). Chemically, it consists of a gamma-hydroxybutyrate backbone with a 3-hydroxypropyl ether extension.

While often encountered as a process-related impurity in the synthesis of GHB or 1,4-butanediol derivatives, this compound is increasingly utilized as a chemical probe to study GHB receptor ligand specificity and metabolic stability of ether-linked short-chain fatty acids . Due to the ether linkage, it exhibits distinct lipophilicity and metabolic clearance profiles compared to the parent compound, necessitating a tailored dosage strategy.

Chemical Structure & Properties:

-

IUPAC Name: Sodium 4-(3-hydroxypropoxy)butanoate

-

Molecular Formula:

-

Molecular Weight: ~184.17 g/mol

-

Solubility: Highly soluble in water (>100 mg/mL), saline, and PBS.

-

Physiological Role: Putative GHB-receptor modulator / Metabolic probe.

Formulation & Vehicle Selection

Because the compound is a sodium salt with high aqueous solubility, complex vehicles (e.g., DMSO, Corn Oil) are unnecessary and discouraged to avoid vehicle-induced artifacts.

Standard Vehicle: 0.9% Saline (Sterile) or Phosphate Buffered Saline (PBS), pH 7.4.

Preparation Protocol:

-

Weighing: Accurately weigh the lyophilized powder into a sterile glass vial. Hygroscopicity is moderate; handle in low humidity or under nitrogen if long-term storage is planned.

-

Dissolution: Add 80% of the calculated volume of sterile saline. Vortex for 30 seconds. The solution should be clear and colorless.

-

pH Adjustment: Measure pH. As a salt of a weak acid, the solution may be slightly basic (pH 8.0–9.0). Adjust to pH 7.2–7.4 using dilute HCl (0.1 N) if the concentration is high (>50 mg/mL).

-

Note: For low concentrations (<10 mg/mL), the buffering capacity of blood is sufficient; strict pH adjustment is less critical but recommended.

-

-

Filtration: Filter sterilize using a 0.22 µm PES (Polyethersulfone) syringe filter prior to injection.

Stability:

-

Solution: Stable for 24 hours at 4°C.

-

Solid: Store at -20°C, desiccated.

Dosage Strategy & Experimental Design

Since specific LD50 data for this analog is sparse in public literature, dosage must be derived via allometric scaling from Sodium Oxybate (GHB) and adjusted for the increased molecular weight and potential metabolic stability of the ether linkage.

Reference Data (Sodium Oxybate):

-

Rat Oral LD50: ~1600–2000 mg/kg

-

Rat IV Anesthetic Dose: ~200–400 mg/kg

-

Correction Factor: The ether analog is heavier (184 g/mol vs 126 g/mol ). Molar equivalency requires a ~1.5x mass increase.

A. Dose Finding / Toxicity Screen (Phase 1)

Use the Up-and-Down Procedure (OECD 425) to establish the Maximum Tolerated Dose (MTD).

| Group | Route | Starting Dose (mg/kg) | Justification |

| Low | IV / PO | 50 mg/kg | ~1/30th of GHB LD50. Conservative start to assess acute CNS depression. |

| Mid | IV / PO | 150 mg/kg | Escalation if no adverse clinical signs are observed at 50 mg/kg. |

| High | IV / PO | 450 mg/kg | Approaches the sedative range of the parent compound. |

B. Pharmacokinetic (PK) & Efficacy Studies (Phase 2)

Once safety is confirmed, standard efficacy doses typically range between 100 mg/kg and 500 mg/kg (IP/PO) for behavioral assays.

Administration Protocols

Protocol A: Intravenous (IV) Bolus (Rat/Mouse)

Target: Rapid onset, 100% bioavailability. Used for PK profiling.

-

Restraint: Secure the animal in a chemically inert restrainer. Warm the tail with a heat lamp (37°C) to dilate the lateral tail veins.

-

Site Prep: Swab the tail with 70% ethanol.

-

Injection: Using a 27G (mouse) or 25G (rat) needle, insert into the lateral tail vein.

-

Volume: Do not exceed 5 mL/kg (e.g., 0.1 mL for a 20g mouse).

-

Rate: Administer slowly over 5–10 seconds to prevent transient cardiac overload from the sodium load.

-

Hemostasis: Apply gentle pressure for 30 seconds.

Protocol B: Oral Gavage (PO)

Target: Metabolic stability and oral bioavailability assessment.

-

Fasting: Fast animals for 4–6 hours prior to dosing to standardize absorption (water ad libitum).

-

Needle Selection: Use a flexible PTFE gavage needle (18G for rats, 20-22G for mice) to minimize esophageal trauma.

-

Volume: Standard volume is 10 mL/kg .

-

Technique: Insert the needle vertically to the back of the throat, then tilt the animal back to align the esophagus. Pass the needle gently until the stomach is reached. Depress plunger smoothly.

Safety Monitoring & Clinical Signs

Given the structural similarity to GHB, the primary adverse events anticipated are CNS depression and respiratory depression .

The Irwin Test Battery (Modified): Perform observations at 15, 30, 60, and 120 minutes post-dose.

-

Sedation: Loss of righting reflex, decreased locomotor activity.

-

Respiration: Bradypnea (slow breathing), irregular gasping.

-

Motor: Ataxia (coordination loss), muscle relaxation.

-

Autonomic: Salivation, lacrimation, piloerection.

Stop Criteria: If an animal exhibits respiratory rate <40% of baseline or loss of righting reflex >3 hours (unless sedation is the endpoint), euthanize immediately.

Metabolic Pathway & Mechanism (Visualized)

The following diagram illustrates the hypothesized metabolic fate of Sodium 4-(3-hydroxypropoxy)butanoate. The ether linkage is the critical determinant; if stable, the compound acts as a distinct entity. If cleaved by CYP450 (O-dealkylation), it releases GHB and 1,3-propanediol.

Caption: Hypothesized metabolic fate.[1] The ether linkage may undergo hepatic O-dealkylation to yield GHB, or the parent compound may be excreted renally due to high polarity.

Summary of Dosage Recommendations

| Application | Species | Route | Dose Range | Frequency |

| PK Profiling | Mouse/Rat | IV | 10 – 50 mg/kg | Single Bolus |

| Toxicity Screen | Rat | PO | 50 – 500 mg/kg | Single Dose (Escalating) |

| Efficacy (Sedation) | Rat | IP | 200 – 600 mg/kg | Single Dose |

References

-

European Medicines Agency (EMA). (2005). Scientific Discussion: Xyrem (Sodium Oxybate).[1][2][3]Link

-

OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. Link

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Sodium Oxybate (GHB).Link

-

Snead, O. C., & Gibson, K. M. (2005). Gamma-hydroxybutyric acid.[1][2][4] New England Journal of Medicine, 352(26), 2721-2732. Link

Sources

Troubleshooting & Optimization

"Sodium 4-(3-hydroxypropoxy)butanoate" purification challenges and solutions

[1]

Chemical Identity & Critical Properties Dashboard

Before troubleshooting, verify your target specifications. This compound exhibits unique "amphiphilic-ionic" behavior that complicates standard workups.[1]

| Property | Specification / Behavior | Technical Note |

| Structure | Ether linkage prevents reversion to lactone (GBL), but the terminal hydroxyl allows oligomerization.[1] | |

| Solubility | High: Water, Methanol.[1] Low: Acetone, Hexane.[1] | Critical: The free acid form is soluble in DCM; the sodium salt is not. |

| Hygroscopicity | Extreme (Deliquescent) | Will turn to "honey" within minutes at >40% RH.[1] |

| Major Impurities | 1,3-Propanediol, GBL, Oligomers. | 1,3-Propanediol (starting material) is the hardest to remove due to boiling point overlap and solubility similarity. |

Troubleshooting Guides (FAQ Format)

Issue A: "My product is a viscous, yellow oil instead of a white powder."

Diagnosis: This is the most common complaint.[1] It stems from two converging factors: Hygroscopicity and Trace Diol Contamination .[1]

-

The Mechanism: Even 1-2% residual 1,3-propanediol acts as a plasticizer and humectant, preventing the crystal lattice of the sodium salt from forming. The ether oxygen in the backbone also increases rotational freedom, lowering the melting point.

-

The Fix: You cannot simply "dry" this out.[1] You must perform a Solvent Anti-Solvent Precipitation (See Protocol A below).[1]

-

Immediate Action: Dissolve the oil in minimum hot Methanol. Add 10 volumes of cold Acetone or MTBE under vigorous stirring. If it oils out again, your water content is too high—azeotrope with toluene first.[1]

Issue B: "I cannot remove the 1,3-Propanediol (Starting Material)."

Diagnosis: Both the product and the impurity are highly water-soluble alcohols. Standard aqueous washes will fail.[1]

-

The Mechanism: 1,3-Propanediol (

) has a high boiling point, making rotary evaporation ineffective. -

The Fix: Leverage the Ion-Switching Strategy .

-

Acidify to form the free acid (carboxylic acid).[1]

-

Extract the free acid into Dichloromethane (DCM) .

-

1,3-Propanediol is much more hydrophilic and will largely remain in the aqueous phase (unlike the ether-acid which partitions into DCM).[1]

-

Back-extract the DCM with dilute NaOH to regenerate the pure salt.[1]

-

Issue C: "The pH is drifting downwards during storage."

Diagnosis: Slow Oligomerization (Intermolecular Esterification).[1]

-

The Mechanism: Unlike GHB, this molecule cannot cyclize into a stable 5-membered lactone (GBL) due to the ether spacer. However, the terminal hydroxyl group can react with the carboxylate of a neighboring molecule, forming linear polyesters, releasing water, and lowering the effective pH.

-

The Fix: Store as a solid, strictly anhydrous. If storing as a solution, maintain pH > 8.0 using a carbonate buffer to suppress esterification.[1]

Deep Dive Protocols

Protocol A: The "Ion-Switch" Purification (Best for >98% Purity)

Use this when direct crystallization fails.[1]

Reagents: HCl (1M), Dichloromethane (DCM), NaOH (1M in Methanol), MTBE.[1]

-

Acidification: Dissolve crude salt in minimum water.[1] Cool to 0°C. Acidify with HCl to pH 2.0.

-

Extraction: Immediately extract 3x with DCM.

-

Washing: Wash the combined DCM layer with a small volume of Brine.[1] Dry over

.[1][2] -

Salt Formation: Do not evaporate to dryness (risk of oligomerization).[1] Instead, add 1M NaOH/MeOH solution dropwise to the DCM solution until pH 8-9.

-

Precipitation: The Sodium Salt will likely precipitate or form a suspension.[1] Add MTBE (Anti-solvent) to force full crystallization.[1]

-

Isolation: Filter under Nitrogen (hygroscopic!). Dry in a vacuum oven at 40°C with

.

Protocol B: Azeotropic Drying & Crystallization

Use this for removing water/solvents from already pure material.

Process Logic Visualization

The following diagram illustrates the critical decision pathways for purifying this ether-carboxylate.

Caption: Workflow for separating hydrophilic diol impurities from the amphiphilic ether-carboxylate salt using phase-selective partitioning.

References

-

General Purification of Carboxylic Salts

-

Separation of 1,3-Propanediol

-

Properties of Hydroxy-Butyrate Analogs

-

Handling of Hygroscopic Salts

Sources

- 1. Sodium (S)-3-hydroxybutanoate | C4H7NaO3 | CID 23665017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN108017514B - Method for two-step salting-out extraction and separation of 1,3-propanediol, acetic acid and butyric acid in fermentation broth - Google Patents [patents.google.com]

Technical Support Center: Optimizing the Synthesis of Sodium 4-(3-hydroxypropoxy)butanoate

Prepared by the Senior Application Scientist Team